N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide
CAS No.: 922033-80-5
Cat. No.: VC4424610
Molecular Formula: C23H29N3O3
Molecular Weight: 395.503
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922033-80-5 |
|---|---|
| Molecular Formula | C23H29N3O3 |
| Molecular Weight | 395.503 |
| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C23H29N3O3/c1-25-10-9-19-15-18(7-8-21(19)25)22(26-11-13-28-14-12-26)16-24-23(27)17-29-20-5-3-2-4-6-20/h2-8,15,22H,9-14,16-17H2,1H3,(H,24,27) |
| Standard InChI Key | GWGPQUSCJBVQBM-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCOCC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide, reflects three key components:
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Indoline moiety: A bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, methylated at the nitrogen atom.
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Morpholine ring: A six-membered heterocycle with one nitrogen and one oxygen atom, contributing to solubility and hydrogen-bonding capacity.
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Phenoxyacetamide group: A phenyl ether linked to an acetamide, enhancing lipophilicity and potential target binding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₉N₃O₃ | PubChem |
| Molecular Weight | 395.5 g/mol | PubChem |
| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide | PubChem |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCOCC4 | PubChem |
Synthesis and Derivative Design
While no direct synthesis protocol is documented for this compound, analogous molecules suggest a multi-step approach:
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Indoline Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
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Morpholine Introduction: Nucleophilic substitution or reductive amination to attach the morpholine ring.
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Phenoxyacetamide Coupling: Amide bond formation between the morpholinoethyl-indoline intermediate and phenoxyacetic acid using coupling agents like TBTU or HATU .
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlights the use of alkylation reactions with chloroacetophenones, a strategy adaptable to this compound’s synthesis .
Chemical Reactivity and Stability
Reaction Pathways
The compound’s functional groups permit diverse transformations:
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Amide Hydrolysis: Under acidic or basic conditions, the acetamide bond may cleave to yield phenoxyacetic acid and the amine intermediate.
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Morpholine Oxidation: Strong oxidants (e.g., KMnO₄) could convert morpholine to morpholine-N-oxide, altering solubility .
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Indoline Aromaticity: The indoline ring may undergo electrophilic substitution at the 5-position due to electron-rich aromatic systems.
Physicochemical Properties
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Solubility: Predicted low aqueous solubility (logP ≈ 3.5) due to the phenoxy group, necessitating formulation with co-solvents.
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Stability: Susceptible to photodegradation given the indoline’s conjugated π-system, requiring storage in amber containers.
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for developing CNS-targeted agents, leveraging its blood-brain barrier permeability potential .
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Polypharmacology: Hybrid structure enables simultaneous modulation of multiple targets (e.g., monoamine oxidases and ion channels).
Material Science
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Polymer Additives: Morpholine derivatives act as corrosion inhibitors or stabilizers in industrial polymers .
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Coordination Chemistry: The amide and morpholine groups may chelate metal ions, relevant to catalysis or imaging agents .
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).
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Toxicity Profile: Acute and chronic toxicity studies are needed to evaluate safety margins.
Synthetic Advancements
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